2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Thioether formation: The triazole intermediate is then reacted with a thiol to form the thioether linkage.
Acetamide formation: Finally, the compound is acylated with 3-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential activity against various pathogens or cancer cell lines.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Triazole derivatives are often investigated for their ability to inhibit enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Thioethers: Compounds with a sulfur atom linking two carbon atoms, which can exhibit diverse chemical reactivity.
Fluoroanilines: Aromatic compounds with a fluorine atom and an amino group, known for their use in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds. Its structure allows for multiple points of modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKPBOWHSSBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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